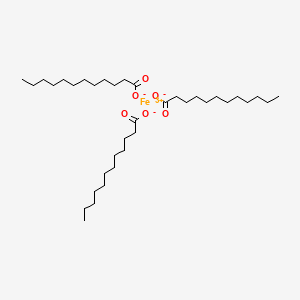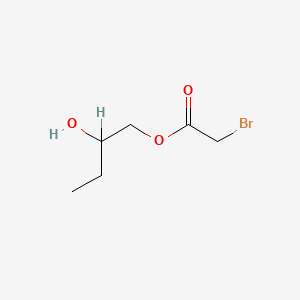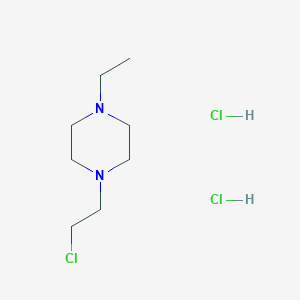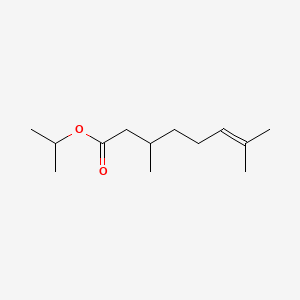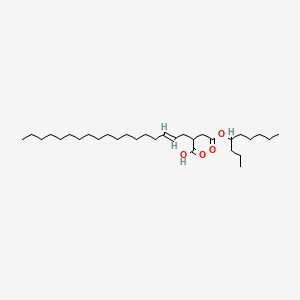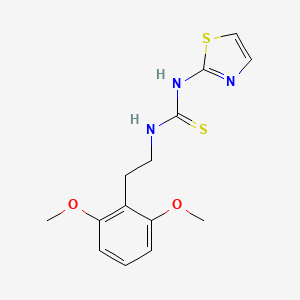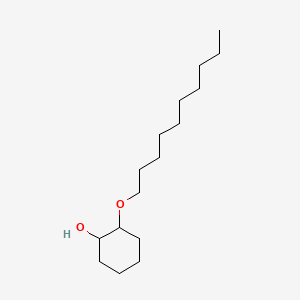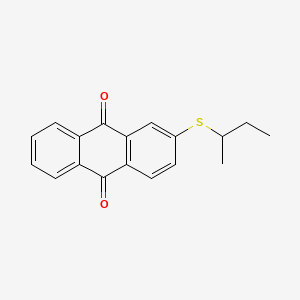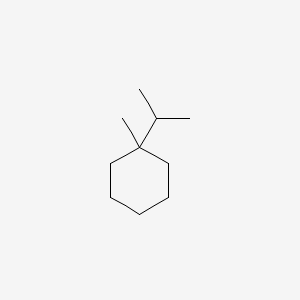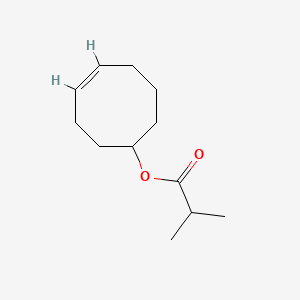![molecular formula C6H10O4 B12652522 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol CAS No. 72252-47-2](/img/structure/B12652522.png)
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo[222]octane-4-methanol is a chemical compound with the molecular formula C7H12O4 It is known for its unique bicyclic structure, which includes three oxygen atoms forming a trioxabicyclo ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol typically involves the reaction of pentaerythritol with orthoformic esters under acidic conditions. The reaction proceeds through the formation of an intermediate orthoester, which then undergoes cyclization to form the trioxabicyclo structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pentaerythritol and orthoformic esters, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-4-methanol
- 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 2,6,7-Trioxabicyclo[2.2.2]octane-4-methyl-1-phenyl-
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol is unique due to its specific trioxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications .
Propiedades
Número CAS |
72252-47-2 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2 |
Clave InChI |
WABHYJTYGYNPTR-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


